molecular formula C17H19N3O3 B2636127 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide CAS No. 650630-86-7

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide

Cat. No.: B2636127
CAS No.: 650630-86-7
M. Wt: 313.357
InChI Key: OIDWSNYATJVPSO-UHFFFAOYSA-N
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Description

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide is an organic compound that belongs to the class of semicarbazides This compound is characterized by the presence of a phenyl group, a semicarbazide moiety, and a 2,4-dimethylphenoxyacetyl group

Preparation Methods

The synthesis of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide typically involves the reaction of 2,4-dimethylphenoxyacetic acid with phenyl isocyanate, followed by the addition of semicarbazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents such as halogens or nitrating agents, leading to substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations.

Scientific Research Applications

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential to modulate biochemical processes.

Comparison with Similar Compounds

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide can be compared with other semicarbazides and phenoxyacetyl derivatives. Similar compounds include:

    1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide: This compound has a thiosemicarbazide moiety instead of a semicarbazide, which may result in different chemical and biological properties.

    1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylpiperazine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.

Properties

IUPAC Name

1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-8-9-15(13(2)10-12)23-11-16(21)19-20-17(22)18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDWSNYATJVPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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